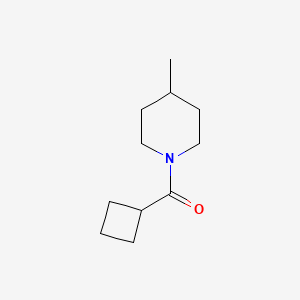![molecular formula C16H15Cl3O4 B5044379 1,3,5-trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene](/img/structure/B5044379.png)
1,3,5-trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene is a synthetic organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, featuring multiple chlorine and methoxy groups, contributes to its distinct chemical properties and reactivity.
Safety and Hazards
The compound has been classified with the following hazard statements: H315 - Causes skin irritation, H317 - May cause an allergic skin reaction, H319 - Causes serious eye irritation, and H410 - Very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification methods, such as chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid in Suzuki–Miyaura coupling.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,3,5-Trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,5-trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with various biomolecules. These interactions can modulate biological pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trichloro-2-methoxybenzene: Shares a similar core structure but lacks the ethoxy and dimethoxyphenoxy groups.
1,3,5-Trichloro-2-methylbenzene: Another structurally related compound with a methyl group instead of the ethoxy and dimethoxyphenoxy groups.
1,2,3-Trichlorobenzene: A positional isomer with chlorine atoms at different positions on the benzene ring.
Uniqueness
1,3,5-Trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene is unique due to its combination of chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
1,3,5-trichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3O4/c1-20-13-4-3-5-14(21-2)16(13)23-7-6-22-15-11(18)8-10(17)9-12(15)19/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDYFGRMVKKJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCOC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B5044298.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-furylmethyl)piperidine](/img/structure/B5044314.png)
![1-(2-FLUOROBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B5044317.png)
![1-Butylsulfanyl-3-[(4-chlorophenyl)methoxy]propan-2-ol](/img/structure/B5044325.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}butanamide](/img/structure/B5044330.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B5044333.png)
![5-[(3-methoxyphenoxy)methyl]-N-{[1-(1-piperidinyl)cyclohexyl]methyl}-3-isoxazolecarboxamide](/img/structure/B5044336.png)


![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5044365.png)
![3-[4-(dimethylamino)phenyl]-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine](/img/structure/B5044373.png)
![1-[(3-Chlorophenyl)methyl]-4-(3-methylcyclohexyl)piperazine;oxalic acid](/img/structure/B5044381.png)
![N',N'-diethyl-N-[2-(4-methoxyphenyl)quinazolin-4-yl]propane-1,3-diamine;hydrochloride](/img/structure/B5044385.png)
